molecular formula C24H29N3O B295919 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295919
M. Wt: 375.5 g/mol
InChI Key: WRMIOJYEYIDLQB-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BBAPI, is a compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound belongs to the imidazoline family and has been shown to exhibit a range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are present in several tissues, including the brain, liver, and kidney, and are involved in the regulation of various physiological processes. This compound has been shown to bind to these receptors and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antihypertensive, antidiabetic, and anti-inflammatory effects. It has been shown to reduce blood pressure in animal models of hypertension by activating imidazoline receptors. This compound has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its ability to activate imidazoline receptors, which are involved in the regulation of several physiological processes. This makes it a promising candidate for the development of therapeutic agents for the treatment of hypertension, diabetes, and other diseases. However, one of the limitations of this compound is its relatively low potency compared to other imidazoline compounds. This may limit its effectiveness as a therapeutic agent and may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for the study of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of more potent analogs of this compound that can activate imidazoline receptors with greater efficacy. Additionally, the potential applications of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(dibutylamino) ethanamine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a cyclization reaction with phenylglyoxal to yield this compound. The synthesis of this compound has been reported in several studies, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.

Scientific Research Applications

5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antihypertensive effects, which are attributed to its ability to activate imidazoline receptors. These receptors are involved in the regulation of blood pressure and have been shown to play a role in the pathogenesis of hypertension. This compound has also been shown to exhibit antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(dibutylamino)-3-phenylimidazol-4-one

InChI

InChI=1S/C24H29N3O/c1-3-5-17-26(18-6-4-2)24-25-22(19-20-13-9-7-10-14-20)23(28)27(24)21-15-11-8-12-16-21/h7-16,19H,3-6,17-18H2,1-2H3/b22-19-

InChI Key

WRMIOJYEYIDLQB-QOCHGBHMSA-N

Isomeric SMILES

CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3

SMILES

CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.